molecular formula C6H3BrF2 B15138950 1-Bromo-2,6-difluorobenzene-d3

1-Bromo-2,6-difluorobenzene-d3

Cat. No.: B15138950
M. Wt: 196.01 g/mol
InChI Key: HRZTZLCMURHWFY-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,6-difluorobenzene-d3 is a deuterated derivative of 1-Bromo-2,6-difluorobenzene. It is a halogenated aromatic compound with the molecular formula C6H2D3BrF2. The compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,6-difluorobenzene-d3 can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. One common method involves the deuteration of 1-Bromo-2,6-difluorobenzene using deuterium gas under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions, followed by deuteration. These processes are carried out in specialized reactors under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,6-difluorobenzene-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-2,6-difluorobenzene-d3 is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceuticals and as a tracer in metabolic studies.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,6-difluorobenzene-d3 involves its ability to participate in electrophilic aromatic substitution reactions. The bromine and fluorine atoms on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The deuterium atoms can also affect the reaction kinetics and pathways by altering the vibrational frequencies of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,6-difluorobenzene
  • 1-Bromo-3,5-difluorobenzene
  • 4-Bromo-1,2-difluorobenzene
  • 1-Bromo-2-fluorobenzene

Uniqueness

1-Bromo-2,6-difluorobenzene-d3 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects .

Properties

Molecular Formula

C6H3BrF2

Molecular Weight

196.01 g/mol

IUPAC Name

1-bromo-3,4,5-trideuterio-2,6-difluorobenzene

InChI

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H/i1D,2D,3D

InChI Key

HRZTZLCMURHWFY-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])F)Br)F)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.